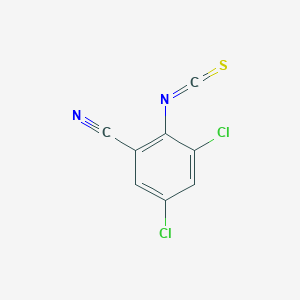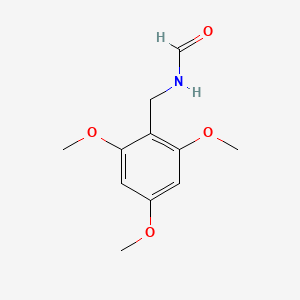![molecular formula C9H10F3N3 B13686442 1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)
1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine is a chemical compound characterized by the presence of a guanidine group attached to a phenyl ring substituted with a methyl and a trifluoromethyl group
Métodos De Preparación
The synthesis of 1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired guanidine derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with biological molecules such as proteins and enzymes, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine can be compared with other similar compounds such as:
1-[4-(Trifluoromethyl)phenyl]guanidine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-[4-Methylphenyl]guanidine: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall effectiveness in biological systems.
1-[4-Methyl-3-(trifluoromethyl)phenyl]biguanide: Contains an additional guanidine group, potentially altering its interaction with molecular targets.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10F3N3 |
|---|---|
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
2-[4-methyl-3-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C9H10F3N3/c1-5-2-3-6(15-8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H4,13,14,15) |
Clave InChI |
DYVGOBBWZLXJBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=C(N)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


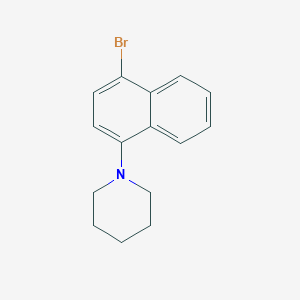
![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)
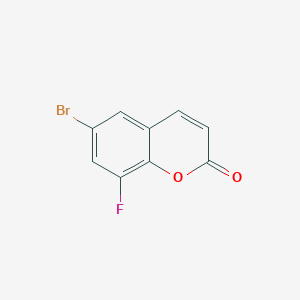
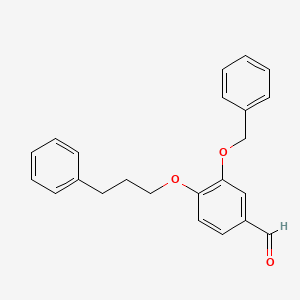

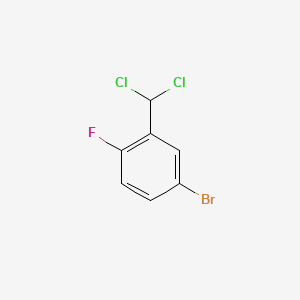
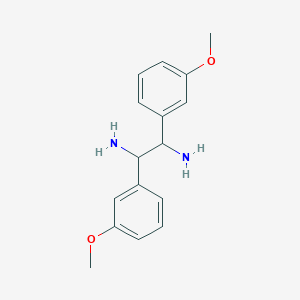
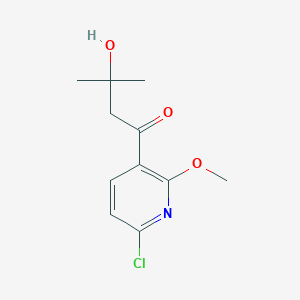
![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
